N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
CAS No.: 899750-41-5
Cat. No.: VC6334272
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899750-41-5 |
|---|---|
| Molecular Formula | C21H20ClN3O2 |
| Molecular Weight | 381.86 |
| IUPAC Name | N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C21H20ClN3O2/c1-27-18-10-4-15(5-11-18)20-19-3-2-12-24(19)13-14-25(20)21(26)23-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,26) |
| Standard InChI Key | VHRNAKLJAFFDCM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl |
Introduction
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic organic compound belonging to the class of pyrazines, which are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms. This compound is characterized by its complex structure, featuring a dihydropyrrolo-pyrazine framework, and has been studied for its potential applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step synthetic routes. These may include cyclization reactions and functional group modifications to achieve the desired structure.
Potential Chemical Reactions
-
Amide and Heterocycle Reactions: The compound can undergo various chemical reactions typical of amides and heterocycles, including nucleophilic substitution and electrophilic aromatic substitution reactions.
Potential Therapeutic Uses
-
Pharmacological Studies: The compound has been studied for its potential activities against specific cellular pathways or targets, indicating possible applications in medicinal chemistry.
Comparison with Similar Compounds
Compounds with similar structures, such as pyrrolo[3,4-c]pyrazoles, have shown significant biological activity, including anti-inflammatory, analgesic, and anticancer properties. These compounds often interact with various biological targets, contributing to their therapeutic potential.
Data Table: Comparison of N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume